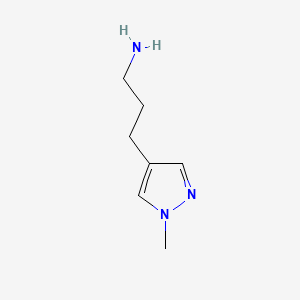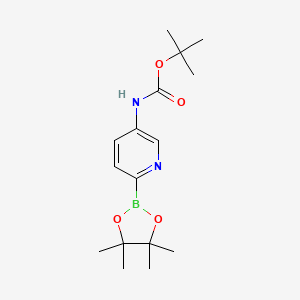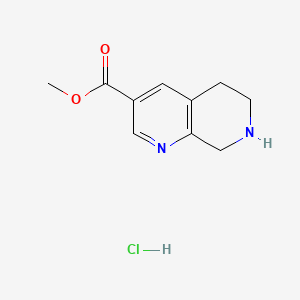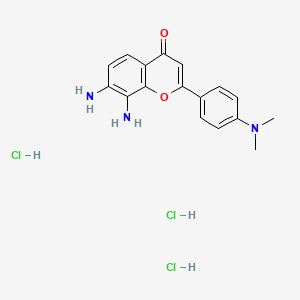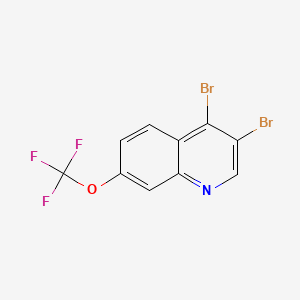![molecular formula C13H9NO4 B578880 4-羟基-6-甲基-2H-吡喃并[3,2-c]喹啉-2,5(6H)-二酮 CAS No. 18706-63-3](/img/structure/B578880.png)
4-羟基-6-甲基-2H-吡喃并[3,2-c]喹啉-2,5(6H)-二酮
描述
4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione is a heterocyclic compound that belongs to the pyranoquinoline family. This compound is notable for its unique structural motif, which is found in various natural products and synthetic derivatives. It exhibits a wide range of biological activities, including anticancer, antibacterial, antimalarial, anti-inflammatory, and antifungal properties .
科学研究应用
4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activities make it a valuable tool for studying cellular processes and developing new therapeutic agents.
Medicine: Its anticancer, antibacterial, and anti-inflammatory properties are of particular interest for drug development.
Industry: The compound’s diverse reactivity makes it useful in the production of various chemical products.
作用机制
Target of Action
It is known that pyrano[3,2-c]quinolone, a structural motif in this compound, has a wide range of biological activities such as anticancer, antibacterial, antimalarial, anti-inflammatory, and antifungal properties .
Mode of Action
It is known that the pyrano[3,2-c]quinolone structure can inhibit calcium signaling, tnf-α, platelet aggregation, and nitric oxide production .
Biochemical Pathways
The inhibition of calcium signaling, tnf-α, platelet aggregation, and nitric oxide production suggests that it may impact pathways related to these processes .
Result of Action
The compound’s structural motif, pyrano[3,2-c]quinolone, is known to exhibit cytotoxicity against cancer cells .
生化分析
Biochemical Properties
4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit calcium signaling, tumor necrosis factor-alpha (TNF-α), platelet aggregation, and nitric oxide production . These interactions suggest that 4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione can modulate key biochemical pathways involved in inflammation, immune response, and cellular signaling.
Cellular Effects
The effects of 4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione on various types of cells and cellular processes are profound. This compound has been found to exhibit cytotoxicity against cancer cells, making it a potential anticancer agent . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their proliferation and growth.
Molecular Mechanism
At the molecular level, 4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits the activity of enzymes involved in calcium signaling and nitric oxide production . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, allowing for sustained biological activity . Its degradation products may also exhibit biological activity, which can complicate the interpretation of long-term effects in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anticancer and anti-inflammatory activities . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of 4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the cytoplasm or nucleus, where it can exert its biological effects. The distribution of this compound can also influence its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of 4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione plays a critical role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence cellular energy metabolism and apoptosis. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione can be achieved through acid-catalyzed tandem reactions. One common method involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the desired pyranoquinoline structure .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The development of scalable and cost-effective methods is crucial for industrial applications .
化学反应分析
Types of Reactions
4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
相似化合物的比较
Similar Compounds
Similar compounds to 4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione include:
4-hydroxy-1-methylquinolin-2(1H)-one: A precursor in the synthesis of pyranoquinolines.
Furo[3,2-c]quinolones: Compounds with a similar fused ring structure but different heteroatoms.
Tetracyclic 4,9-dihydro-5H-cyclopenta[lmn]phenanthridin-5-one derivatives: Products of further transformations of pyranoquinolines.
Uniqueness
The uniqueness of 4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione lies in its specific structural features and wide range of biological activities. Its ability to undergo diverse chemical reactions and form various derivatives makes it a versatile compound for scientific research and industrial applications .
属性
IUPAC Name |
4-hydroxy-6-methylpyrano[3,2-c]quinoline-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c1-14-8-5-3-2-4-7(8)12-11(13(14)17)9(15)6-10(16)18-12/h2-6,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMOERHCVYAGDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(=CC(=O)O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20715705 | |
| Record name | 4-Hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20715705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18706-63-3 | |
| Record name | 4-Hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20715705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



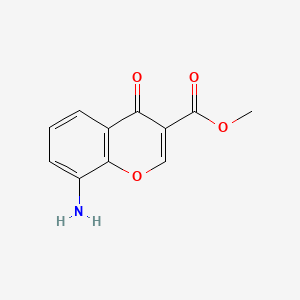
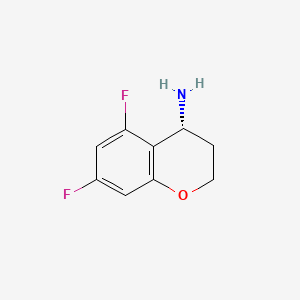
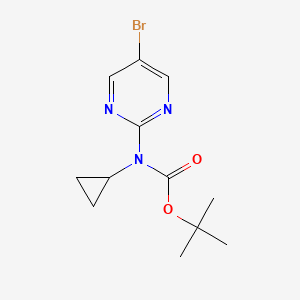
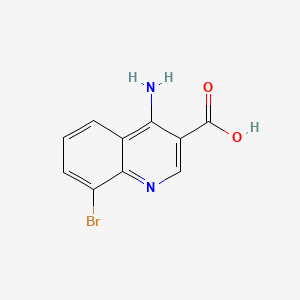


![Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B578809.png)
